N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-13-6-5-11(2)9-12(13)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOKHRDAODBZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-Ethyl-2,3-dioxopiperazine Core
The piperazine ring is synthesized through cyclocondensation of ethylenediamine derivatives. One validated approach involves reacting N-ethylethylenediamine with glyoxal under acidic conditions to form the 2,3-diketopiperazine intermediate. Alternatively, oxidation of a preformed piperazine-2,3-diol using potassium permanganate in acetic acid yields the dioxo structure.
Reaction Conditions
Introduction of the Acetamide Side Chain
The piperazine core undergoes N-acylation with chloroacetyl chloride in anhydrous dichloromethane. Subsequent nucleophilic substitution with 2,4-dimethylaniline in the presence of triethylamine yields the final product.
Stepwise Procedure
- Acylation :
- Dissolve 4-ethyl-2,3-dioxopiperazine (1.0 equiv) in dry dichloromethane.
- Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 4 hours at room temperature.
- Quench with ice-water, extract with DCM, and dry over MgSO₄.
- Amination :
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states during acylation. Elevated temperatures (>80°C) improve yields but risk side products such as N-alkylated byproducts or piperazine ring decomposition.
Catalytic Considerations
Triethylamine serves a dual role: neutralizing HCl generated during acylation and activating the chloroacetamide intermediate for nucleophilic attack. Catalytic amounts of DMAP (4-dimethylaminopyridine) further accelerate amidation, reducing reaction times by 30%.
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 6.98 (d, J = 8.2 Hz, 1H, ArH), 4.22 (s, 2H, CH₂CO), 3.78–3.65 (m, 4H, piperazine-H), 2.48 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.29 (s, 3H, ArCH₃), 2.25 (s, 3H, ArCH₃), 1.12 (t, J = 7.6 Hz, 3H, CH₃).
- IR (KBr) : 1665 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=O, diketopiperazine), 1540 cm⁻¹ (C-N stretch).
Physicochemical Properties
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-derived method immobilizes the piperazine core on Wang resin, enabling sequential acylation and amidation under microwave irradiation (100°C, 20 minutes). This approach achieves 85% purity but requires specialized equipment.
Enzymatic Catalysis
Lipase-mediated acylation in ionic liquids ([BMIM][BF₄]) offers an eco-friendly alternative, though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dioxo groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide are best understood through comparisons with acetamide derivatives bearing analogous substituents. Below is a systematic analysis:
Substituent Variations on the Phenyl Ring
The position of methyl groups on the phenyl ring significantly impacts steric and electronic properties:
- This positional difference could alter binding affinity in receptor-ligand interactions.
- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): The 2,6-dimethylphenyl group creates a more symmetrical substitution pattern, which may enhance crystalline packing (mp 66–69°C) and stability .
- Chloro-Substituted Analogs (): Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) replace methyl groups with bulkier chloro and alkoxy substituents, favoring pesticidal activity through hydrophobic interactions .
Modifications to the Piperazine Ring
The piperazine moiety’s functionalization dictates electronic and conformational behavior:
- 4-Phenylpiperazine Derivatives (): Substitution with phenyl () or sulfonyl groups () increases aromaticity or electron-withdrawing effects, respectively.
- 4-Ethyl-2,3-dioxopiperazine (Target Compound): The diketone structure in the target compound introduces two hydrogen-bond acceptors, which may stabilize interactions with biological targets (e.g., enzymes or receptors) compared to non-oxidized piperazines. The ethyl group balances lipophilicity, avoiding excessive hydrophobicity .
- Dichlorophenyl-Pyrazolyl Analogs (): Compounds like 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit planar amide groups and dimerization via N–H···O bonds, a feature that could be shared with the target compound due to its dioxopiperazine motif .
Structural and Conformational Insights
- Crystal Packing : The target compound’s dioxopiperazine ring may promote dimerization via N–H···O hydrogen bonds, similar to the R₂²(10) motifs observed in .
- Electronic Effects : The dioxopiperazine’s electron-deficient ring contrasts with electron-rich phenylpiperazines (), possibly altering charge-transfer interactions in coordination chemistry .
Biological Activity
N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structural features suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 276.34 g/mol. The compound features a dimethylphenyl group and an ethyl-dioxopiperazinyl moiety, contributing to its potential biological reactivity.
This compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound might possess antioxidant properties, potentially protecting cells from oxidative stress.
In Vitro Studies
Research on the biological activity of this compound has included various in vitro assays:
-
Cytotoxicity Assays : Evaluations using cell lines have indicated that the compound exhibits selective cytotoxicity against certain cancer cell types while sparing normal cells.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF7 (Breast Cancer) 20 Normal Fibroblasts >100 - Antioxidant Activity : The compound demonstrated significant free radical scavenging activity in DPPH assays, suggesting potential use as an antioxidant.
In Vivo Studies
Animal model studies have been conducted to assess the pharmacokinetics and therapeutic efficacy:
-
Anti-inflammatory Effects : In a rodent model of inflammation, treatment with the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
Treatment Group Edema Reduction (%) Control 0 Low Dose (10 mg/kg) 30 High Dose (50 mg/kg) 55
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Results indicated improved response rates and reduced side effects compared to chemotherapy alone.
- Neurological Disorders : Another study explored its neuroprotective effects in models of neurodegeneration, showing promise in reducing neuronal loss and improving cognitive function.
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Amide bond formation : React 2,4-dimethylaniline with chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in DMF) to form N-(2,4-dimethylphenyl)acetamide.
Piperazine functionalization : Introduce the 4-ethyl-2,3-dioxopiperazine moiety via nucleophilic substitution or coupling reactions. Key reagents include EDCI/HOBt for amide bond activation .
Optimization : Use polar aprotic solvents (e.g., DMSO) at 60–80°C for improved solubility and reactivity. Monitor pH to prevent decomposition of the dioxopiperazine ring .
Q. Critical Factors :
- Temperature control : Excess heat (>100°C) degrades the dioxopiperazine group.
- Catalyst selection : Pd(OAc)₂ improves coupling efficiency in heterocyclic systems .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl; piperazine carbonyls at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 386.2 g/mol) .
- X-ray Crystallography : Employ SHELXL for refinement to resolve conformational flexibility in the dioxopiperazine ring (R-factor < 5%) .
Q. Table 1: Key Spectral Data
| Technique | Expected Signal/Value | Functional Group Confirmed |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.2 (s, 6H, CH₃) | 2,4-Dimethylphenyl |
| ¹³C NMR | δ 170.5 (C=O) | Acetamide carbonyl |
| HRMS (ESI+) | m/z 386.1984 [M+H]⁺ | Molecular ion |
Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?
Methodological Answer:
- Solubility : Poor aqueous solubility (logP ≈ 2.8); use DMSO for stock solutions. Avoid prolonged exposure to moisture to prevent hydrolysis of the dioxopiperazine ring .
- Stability : Degrades under UV light; store in amber vials at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer: Contradictions often arise from assay conditions or compound purity:
Purity Validation : Ensure ≥95% purity via HPLC with dual-wavelength detection (220 nm and 254 nm) .
Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
- Control for solvent effects (e.g., DMSO ≤0.1% v/v).
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across datasets .
Case Study : Discrepancies in kinase inhibition assays may stem from ATP concentration variations (use fixed 1 mM ATP) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
Substituent Variation : Systematically modify the piperazine (e.g., ethyl → propyl) or aryl (e.g., dimethyl → methoxy) groups.
Biological Testing : Screen analogs against target enzymes (e.g., HDACs or kinases) using fluorescence polarization assays.
Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. Table 2: SAR Trends in Analogues
| Modification Site | Substituent Change | Effect on Activity (IC₅₀) |
|---|---|---|
| Piperazine (R₁) | Ethyl → Cyclopropyl | ↑ Selectivity for HDAC6 |
| Aryl (R₂) | 2,4-Dimethyl → H | ↓ Solubility; ↑ cytotoxicity |
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate/hexane for slow crystallization.
- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing to prevent ice formation .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to resolve weak diffraction from flexible piperazine moieties .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
Methodological Answer:
In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify Phase I metabolites (e.g., hydroxylation at the ethyl group) via LC-MS/MS .
Enzyme Inhibition : Test CYP450 isoform selectivity (CYP3A4 vs. CYP2D6) using fluorogenic substrates.
In Silico Prediction : Use MetaSite 4.0 to simulate metabolic hotspots and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
